Herbacin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11021-22-0 |
|---|---|
Molecular Formula |
C21H20O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1 |
InChI Key |
WWEKCPWUOZWBRI-USXYKIIOSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
Herbacetin 8-O-β-D-glucopyranoside; 8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Herbacin (glycoside) |
Origin of Product |
United States |
Academic Research Trajectories of Herbacin Herbacetin 8 O Glucoside
Natural Product Chemistry and Isolation Studies
Research into Herbacin has involved its isolation from diverse natural sources, highlighting its presence in both marine and terrestrial environments. These isolation studies are fundamental to understanding the natural distribution and potential ecological roles of this compound.
Isolation from Marine Organisms
Marine sponges, particularly those belonging to the Dysidea genus, have been identified as sources of this compound and related compounds.
Dysidea herbacea-Derived Phytochemistry
Dysidea herbacea, a marine sponge, has been investigated for its phytochemical constituents, leading to the isolation of this compound. Early studies on Dysidea herbacea from the Indian Ocean reported the chemistry of this compound and new unusual sterols. acs.orgwustl.eduresearchgate.net Research in this area has contributed to the understanding of the diverse secondary metabolites produced by marine sponges. koreascience.kr While Dysidea herbacea is known for producing various brominated compounds, including polybrominated diphenyl ethers, chlorinated amino acid derivatives, furanosesquiterpenes, and polyhydroxy steroids, this compound has also been identified as a constituent. koreascience.krsciforce.org
Isolation from Terrestrial Flora
This compound has also been isolated from several terrestrial plant species, indicating a wider distribution in nature.
Calluna vulgaris Constituents
Calluna vulgaris (heather) is a well-known source of various phenolic compounds, including flavonoids. mdpi.comsemanticscholar.org Studies on the phytochemical profile of C. vulgaris have identified Herbacetin (B192088) among its constituents. mdpi.comresearchgate.netnih.govsemanticscholar.org Research has shown that flavonoids, such as Herbacetin and its glycosides, are present in C. vulgaris extracts, contributing to the plant's biological activities. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Specifically, Herbacetin-8-O-glucoside has been reported as a constituent of Calluna vulgaris L. flowers. csic.es
Allium triquetrum Constituents
Allium triquetrum, commonly known as three-cornered leek, is another terrestrial plant from which this compound has been isolated. Allium triquetrum is a bulbous perennial herb native to the Mediterranean basin. weeds.org.augardenia.netwikipedia.org Phytochemical investigations into Allium species have revealed the presence of various sulfur compounds and flavonoids. While detailed studies specifically on the isolation of this compound from Allium triquetrum were not extensively found in the provided search results, research on other Allium species and related plants indicates the potential for flavonoid glycosides to be present in this genus.
Research findings on the isolation of this compound from these sources are summarized in the table below:
| Source Organism | Type of Organism | Key Findings Related to this compound Isolation | Relevant Citations |
| Dysidea herbacea | Marine Sponge | Isolation of this compound reported alongside unusual sterols and other compounds. | acs.orgwustl.eduresearchgate.net |
| Calluna vulgaris | Terrestrial Plant | Identified as a constituent, particularly Herbacetin-8-O-glucoside. | mdpi.comresearchgate.netnih.govcsic.es |
| Allium triquetrum | Terrestrial Plant | (Potential source based on genus phytochemistry, specific isolation details not found in provided results). | - |
Structural Elucidation and Characterization Methodologies
The structural elucidation of this compound (Herbacetin 8-O-Glucoside) relies heavily on spectroscopic techniques. The structure of this compound is based on the flavonol aglycone Herbacetin with a glucose unit attached at the 8-O position. nih.govbiosynth.com
Key methodologies employed in the structural characterization of this compound and other flavonoid glycosides include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.comresearchgate.netnih.govresearchgate.net
NMR Spectroscopy: Both 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, NOESY, HMQC, and HMBC) are crucial for determining the connectivity of atoms and the position of the glycosidic linkage. mdpi.comresearchgate.netresearchgate.net Analysis of the chemical shifts and coupling constants of the anomeric proton and carbon of the glucose unit, as well as the signals from the aglycone part, helps confirm the structure and the point of attachment of the sugar. mdpi.comresearchgate.nettandfonline.com
Mass Spectrometry: MS, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS), provides information about the molecular weight and fragmentation pattern of the compound. mdpi.comresearchgate.nettandfonline.com Fragmentation ions can help deduce the presence of the aglycone and the sugar moiety. mdpi.comresearchgate.nettandfonline.com LC-MS is often used for the identification and characterization of flavonoids in complex mixtures. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for characterizing the flavonoid skeleton and determining the position of hydroxyl groups and glycosylation through the use of diagnostic shift reagents. mdpi.comresearchgate.nettandfonline.com
The combination of these spectroscopic methods allows for the unambiguous determination of the structure of this compound, including the position and type of the glycosidic linkage. mdpi.comresearchgate.netnih.govresearchgate.nettandfonline.com For instance, NMR data has been used to confirm the presence of Herbacetin diglucoside and its incorporation into larger structures. nih.gov
A summary of common spectroscopic techniques used is presented below:
| Technique | Information Provided | Application in this compound Characterization | Relevant Citations |
| NMR Spectroscopy | Atomic connectivity, functional groups, stereochemistry. | Confirming aglycone and glucose structure, glycosidic linkage position. | mdpi.comresearchgate.netnih.govresearchgate.nettandfonline.comnih.gov |
| Mass Spectrometry | Molecular weight, fragmentation pattern. | Determining molecular formula, identifying aglycone and sugar fragments. | mdpi.comresearchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net |
| UV-Vis Spectroscopy | Chromophore information, presence of specific functional groups. | Characterizing flavonoid type, determining substitution patterns with shift reagents. | mdpi.comresearchgate.nettandfonline.com |
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in the identification and structural elucidation of this compound. Techniques such as Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed in flavonoid research, including studies on this compound and its related glycosides. lehigh.eduorientjchem.orgnih.govnih.gov
UV-Vis spectroscopy can provide information about the presence of flavonoids and their substitution patterns based on characteristic absorption bands. orientjchem.orgnih.govinsaindia.res.in For instance, the UV spectra of herbacetin O-glucosides have been used to facilitate identification and determine the type of aglycone substitution. mdpi.com
NMR spectroscopy, including 1D and 2D techniques, is crucial for determining the detailed structure of this compound, confirming the positions of glycosidic linkages and the structure of the aglycone and sugar moieties. orientjchem.orgnih.govresearchgate.net LC-NMR, which combines liquid chromatography with NMR, allows for the analysis of complex mixtures and the identification of compounds like flavonoid glycosides. researchgate.net
Mass spectrometry, particularly hyphenated techniques like LC-MS, provides information on the molecular weight and fragmentation patterns of this compound, aiding in its identification and the confirmation of its molecular formula. mdpi.comnih.govresearchgate.netresearchgate.net High-performance liquid chromatography with diode array and electrospray triple quadrupole mass detection (HPLC-DAD-ESI-QQQ-MS) has been used for the qualitative and quantitative analysis of Rhodiola rosea metabolites, including herbacetin O-glucosides. mdpi.comresearchgate.net
Biosynthetic Pathways and Precursor Studies
The biosynthesis of flavonoids, including herbacetin and its glycosides like this compound, involves complex enzymatic pathways starting from precursors derived from the shikimate pathway and the acetate (B1210297) pathway. While specific detailed studies exclusively on the biosynthetic pathway of this compound were not extensively found in the search results, research on the biosynthesis of related flavonoids and glycosides provides a general context. Flavonoid biosynthesis involves a series of enzymatic reactions leading to the formation of the flavonoid backbone, followed by modifications such as hydroxylation, methylation, and glycosylation. Glycosylation, the attachment of sugar moieties like glucose, is a key step in the formation of flavonoid glycosides and is catalyzed by glycosyltransferases. Studies on the incorporation of labeled precursors have helped establish biosynthetic pathways for various plant compounds, including triterpenoids and other secondary metabolites found alongside flavonoids in plants. researchgate.net
In Vitro Biological Activity Investigations
In vitro studies are widely used to investigate the potential biological activities of natural compounds like this compound. These investigations explore various pharmacological effects at the cellular and molecular levels.
General Biological Activity Screening Approaches
General biological activity screening approaches for flavonoids and other plant metabolites often involve a range of in vitro assays. These can include assessments of antioxidant activity, anti-inflammatory effects, and cytotoxicity against various cell lines. mdpi.comnih.govscribd.com For example, extracts containing herbacetin O-glucosides have been evaluated for their antioxidant capacity using assays such as DPPH and ABTS radical scavenging tests. mdpi.com Cytotoxicity assays, often using methods like the MTT assay, are employed to determine the effect of compounds on cell viability in different cancer cell lines. nih.govscribd.commedchemexpress.com
Specific research findings indicate that herbacetin and potentially its glycosides exhibit cytotoxic activity against certain cancer cell lines in vitro. For instance, herbacetin has shown cytotoxicity against human cancer cell lines including galactophore cancer (BT474), undifferentiated lung cancer (CHAGO), liver cancer (HepG2), gastric cancer (Kato3), and colorectal adenocarcinoma (SW620). scribd.com
This compound's function has been linked to potent antioxidant and anti-inflammatory mechanisms, including scavenging free radicals and modulating inflammatory pathways. biosynth.com
Synthetic Methodologies and Analog Development
The synthesis of flavonoid glycosides like this compound can be challenging due to the complexity of the molecules and the need for regioselective glycosylation. While the search results did not provide detailed specific synthetic methodologies for this compound itself, research on the synthesis of other flavonoid glycosides and the modification of flavonoid structures is relevant. Methods for methylation and ethylation of anthoxanthins and their glycosides have been developed. insaindia.res.in Oxidative demethylation has also been used as a synthetic tool in the study of natural substances like gossypin, an 8-glucoside of gossypetin. insaindia.res.in The development of synthetic methods for nuclear oxidation and reduction has been important for creating flavonoids with varying oxygenation patterns. insaindia.res.in
Analog development would involve synthesizing structural variations of this compound to investigate the relationship between structure and biological activity. This often requires robust synthetic routes to produce modified aglycones or different sugar moieties and linkage positions.
Patents and Intellectual Property in Chemical Research
Patents related to chemical compounds like this compound reflect their potential commercial applications, particularly in pharmaceuticals, cosmetics, or functional foods. PubChem, a database of chemical molecules, includes information on patents associated with compounds. nih.govresearchgate.net While a specific patent landscape for this compound was not detailed in the search results, the presence of patents related to herbacetin and other flavonoid glycosides in databases like PubChem indicates ongoing intellectual property activity in this area of chemical research. uni.lu
Literature Review and Meta-Analysis of Existing Research
Literature reviews and meta-analyses are critical for summarizing existing knowledge, identifying research gaps, and understanding trends in the study of compounds like this compound. PubChem and other scientific databases provide access to a vast amount of literature, including research articles and reviews, related to chemical compounds and their biological activities. nih.govresearchgate.netwikipedia.org The increasing number of publications and data entries in databases like PubChem over the years reflects the growing research interest in natural products and their potential applications. researchgate.netwikipedia.org A comprehensive literature review on this compound would synthesize findings from various studies, including its isolation, structural characterization, biological activities, and potential mechanisms of action, providing a consolidated view of the current state of research.
Academic Research on Key Bioactive Phytochemicals Associated with Herbacin Formulations Derived from Chamomilla Recutita
Comprehensive Phytochemical Analysis of Chamomilla Recutita Extracts
Chamomilla recutita L. (German chamomile) is a well-regarded medicinal plant, and its therapeutic properties are attributed to a complex mixture of bioactive phytochemicals. Primarily, these compounds are categorized as flavonoids and terpenoids, which are abundant in the flower heads.
Flavonoid Constituent Profiling
Flavonoids represent a significant class of polyphenolic compounds in Chamomilla recutita, with apigenin, luteolin, quercetin, and their glycosidic derivatives being the most prominent. Patuletin and rutin have also been identified as constituents. These compounds are largely responsible for the antioxidant and anti-inflammatory properties of chamomile extracts.
Apigenin is a major flavonoid in chamomile, found both in its free aglycone form and, more abundantly, as various glycosides. Apigenin-7-O-glucoside is the most prevalent of these, and its content is often used as a marker for the quality of chamomile extracts. nih.govnih.gov Research has identified a variety of other apigenin glycosides, including acetylated, malonylated, and caffeoylated derivatives. researchgate.net For instance, studies have isolated compounds such as Apigenin-7-(6″-malonyl-Glc), Apigenin-7-(6″-acetyl-Glc), and Apigenin-7-(6″-caffeoyl-Glc). researchgate.net The concentration of apigenin and its glucosides can vary, with studies reporting apigenin content from 40 to 740 mg/100 g and apigenin-7-glucoside from 210 to 1110 mg/100 g in dry plant material. nih.govsid.ir Another analysis found that ray florets of different chamomile varieties contained significant amounts of apigenin-7-O-glucoside (around 39%) and smaller percentages of the free aglycone apigenin (2.3% to 6.7%). researchgate.net
**Table 1: Identified Apigenin and its Glycosides in *Chamomilla Recutita***
| Compound Name | Chemical Structure | Source(s) |
|---|---|---|
| Apigenin | 4′,5,7-trihydroxyflavone | nih.govcaldic.com |
| Apigenin-7-O-glucoside | Apigenin with a glucose molecule at the 7-hydroxyl group | nih.govnih.govresearchgate.net |
| Apigenin-7-(6″-malonyl-Glc) | Apigenin-7-O-glucoside with a malonyl group | researchgate.net |
| Apigenin-7-(6″-acetyl-Glc) | Apigenin-7-O-glucoside with an acetyl group | researchgate.netnih.gov |
| Apigenin-7-(4″-acetyl-Glc) | Apigenin-7-O-glucoside with an acetyl group | researchgate.net |
| Apigenin-7-(6″-caffeoyl-Glc) | Apigenin-7-O-glucoside with a caffeoyl group | researchgate.net |
| Apigenin-7-(4″-acetyl,6″-malonyl-Glc) | Apigenin-7-O-glucoside with both acetyl and malonyl groups | researchgate.net |
**Table 2: Identified Luteolin and its Glycosides in *Chamomilla Recutita***
| Compound Name | Chemical Structure | Source(s) |
|---|---|---|
| Luteolin | 3′,4′,5,7-tetrahydroxyflavone | mdpi.comnih.gov |
| Luteolin-7-O-glucoside | Luteolin with a glucose molecule at the 7-hydroxyl group | nih.govresearchgate.netcnr.it |
| Luteolin-7-O-rutinoside | Luteolin with a rutinose molecule at the 7-hydroxyl group | cnr.it |
Quercetin, a flavonol, is a known constituent of German chamomile. mdpi.comrestorativemedicine.org It is often found as its glycosidic derivatives. Among these, isoquercitrin (quercetin-3-O-glucoside) has been identified as a predominant form in some chamomile extracts. mdpi.com Other identified derivatives include quercetin 3-O-hexoside. cnr.it
**Table 3: Identified Quercetin and its Derivatives in *Chamomilla Recutita***
| Compound Name | Chemical Structure | Source(s) |
|---|---|---|
| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | mdpi.comrestorativemedicine.org |
| Isoquercitrin (Quercetin-3-O-glucoside) | Quercetin with a glucose molecule at the 3-hydroxyl group | mdpi.comcnr.it |
| Quercetin 3-O-hexoside | Quercetin with a hexose sugar at the 3-hydroxyl group | cnr.it |
Patuletin, a flavonol, has been identified as one of the flavonoids present in Chamomilla recutita. nih.govmdpi.comrestorativemedicine.org Its concentration has been reported to be around 7% of the main flavonoids in the raw material. mdpi.comunivie.ac.at Rutin (quercetin-3-O-rutinoside) is another important flavonoid glycoside that has been consistently identified in chamomile extracts. nih.govresearchgate.net
**Table 4: Identification of Patuletin and Rutin in *Chamomilla Recutita***
| Compound Name | Chemical Structure | Source(s) |
|---|---|---|
| Patuletin | 3,3',4',5,7-Pentahydroxy-6-methoxyflavone | nih.govmdpi.comrestorativemedicine.org |
| Rutin (Quercetin-3-O-rutinoside) | Quercetin with a rutinose molecule at the 3-hydroxyl group | nih.govresearchgate.net |
Terpenoid and Essential Oil Component Characterization
The essential oil of Chamomilla recutita is a complex mixture of volatile terpenoid compounds, which are largely responsible for the plant's characteristic aroma and many of its biological activities. The composition of the essential oil can vary depending on the geographical origin and cultivation conditions. However, several key terpenoids are consistently identified as major constituents.
The principal and most valuable components include the sesquiterpenes α-bisabolol and its oxides (A and B), and chamazulene. nih.gov Other significant terpenoids include (E)-β-farnesene, bisabolone oxide A, and spathulenol. mdpi.comnih.gov The relative percentages of these compounds can fluctuate significantly. For example, some studies report bisabolol oxide A as the predominant component, with concentrations ranging from 3.1% to 56.0%, while α-bisabolol can range from 0.1% to 44.2%. nih.gov Chamazulene content typically varies from 0.7% to 15.3%. nih.gov
**Table 5: Major Terpenoid and Essential Oil Components of *Chamomilla Recutita***
| Component Name | Chemical Class | Reported Percentage Range (%) | Source(s) |
|---|---|---|---|
| α-Bisabolol oxide A | Sesquiterpenoid | 3.1 - 56.0 | mdpi.comnih.gov |
| α-Bisabolol | Sesquiterpenoid | 0.1 - 44.2 | nih.govmdpi.com |
| α-Bisabolol oxide B | Sesquiterpenoid | 3.9 - 27.2 | mdpi.comnih.gov |
| (E)-β-Farnesene | Sesquiterpene | 2.3 - 25.0 | mdpi.comnih.govkirj.ee |
| Chamazulene | Sesquiterpene | 0.7 - 15.3 | mdpi.comnih.gov |
| Bisabolone oxide A | Sesquiterpenoid | 0.5 - 24.8 | mdpi.comnih.govkirj.ee |
| cis-Enyne-dicycloether | Spiroether | 8.8 - 26.1 | nih.govmdpi.com |
| Spathulenol | Sesquiterpenoid | 1.7 - 4.8 | nih.gov |
| Camphene | Monoterpene | ~9.11 | tandfonline.com |
| Sabinene | Monoterpene | ~4.87 | tandfonline.com |
| 1,8-Cineole | Monoterpenoid | ~7.12 | tandfonline.com |
| Camphor | Monoterpenoid | ~6.54 | tandfonline.com |
| α-Pinene | Monoterpene | ~6.0 | tandfonline.com |
Organic Acid Identification
Research into the chemical composition of Chamomilla recutita has identified various organic acids, particularly in aqueous extracts of the roots. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses have detected several cinnamic and benzoic acid derivatives. nih.gov These include chlorogenic acid, caffeic acid, and ferulic acid. nih.govresearchgate.net Other identified compounds in this class are protocatechuic, vanillic, and syringic acids, with concentrations in the roots measured in the range of 1.5–20.4 µg·g−1 of dry weight. nih.gov
Table 4: Organic Acids Detected in Chamomilla recutita Roots
| Organic Acid | Chemical Class |
| Chlorogenic acid | Cinnamic Acid Derivative |
| Caffeic acid | Cinnamic Acid Derivative |
| Ferulic acid | Cinnamic Acid Derivative |
| Protocatechuic acid | Benzoic Acid Derivative |
| Vanillic acid | Benzoic Acid Derivative |
| Syringic acid | Benzoic Acid Derivative |
Coumarin Detection
Coumarins represent another significant class of hydrophilic constituents found in chamomile flowers. cir-safety.orgcir-safety.org The most frequently reported coumarins are herniarin (7-methoxycoumarin) and umbelliferone. cir-safety.orgcir-safety.orgresearchgate.net Analyses of alcoholic extracts have quantified these compounds, with one study finding 114.0 µg/ml of herniarin and 36.0 µg/ml of umbelliferone. cir-safety.org Other coumarins identified in chamomile flowers include esculetin, scopoletin, and daphnetin. mdpi.com More recent research on chamomile roots has revealed the presence of coumarin glycosides and, for the first time, fraxidin and fraxetin in M. recutita. mdpi.com
Table 5: Coumarins Identified in Chamomilla recutita
| Compound | Plant Part(s) Found |
| Herniarin | Flowers, Roots |
| Umbelliferone | Flowers, Roots |
| Esculetin | Flowers |
| Scopoletin | Flowers |
| Daphnetin | Flowers |
| Fraxidin | Roots |
| Fraxetin | Roots |
This table includes coumarins identified in both the flowers and, more recently, the roots of the plant. mdpi.comcir-safety.org
Polysaccharide Characterization
The polar fraction of Chamomilla recutita contains various polysaccharides. cir-safety.orgcir-safety.org Chemical characterization of infusions from chamomile flower chapters has identified several types of these complex carbohydrates. researchgate.net These include pectin-like polysaccharides, which feature a main chain of α-1→4-linked polygalacturonic acid. cir-safety.orgcir-safety.org Studies have also purified and characterized an inulin-type fructan, a highly methyl-esterified and acetylated homogalacturonan, and a type II arabinogalactan from chamomile tea. researchgate.net Furthermore, fructooligosaccharides (FOS) have also been detected. researchgate.net
Table 6: Types of Polysaccharides Found in Chamomilla recutita
| Polysaccharide Type | Structural Features |
| Pectin-like Polysaccharides | Main chain of α-1→4-linked polygalacturonic acid |
| Inulin-type Fructan | A type of fructan |
| Homogalacturonan | Highly methyl esterified and acetylated |
| Arabinogalactan | Type II |
| Fructooligosaccharides (FOS) | Oligomers of fructose |
These polysaccharides are considered structurally diverse dietary fibers. cir-safety.orgresearchgate.net
Spiroether and Polyacetylene Derivatives
Spiroethers, a type of polyacetylene, are characteristic volatile components of chamomile essential oil. cir-safety.org The main forms are the cis- and trans- en-yn-dicycloethers. cir-safety.orgcir-safety.org The cis-spiroether is typically more abundant than the trans isomer. nih.gov The concentration of spiroethers in the essential oil has been reported in the range of 12.63% to 19.95%. cir-safety.org In addition to spiroethers, other polyynes (acetylene derivatives) have been detected in both the essential oil from the flowers and in the roots of Chamomilla recutita. mdpi.comnih.govnih.gov
Table 7: Spiroether and Polyacetylene Derivatives in Chamomilla recutita
| Compound Class | Specific Examples |
| Spiroethers | (Z)-en-yn-dicycloether (cis-spiroether) |
| (E)-en-yn-dicycloether (trans-spiroether) | |
| Polyacetylenes | Polyynes |
These volatile compounds are significant components of chamomile's aromatic and chemical profile. cir-safety.orgnih.gov
Vitamin and Phenolic Acid Content Determination
Chamomilla recutita is a source of various bioactive compounds, including vitamins and a significant array of phenolic acids, which contribute to its therapeutic properties.
Vitamin C (Ascorbic Acid): Research has quantified the vitamin C content in dried chamomile flowers. In one study, conventional extraction methods yielded varying amounts of vitamin C depending on the solvent used. The highest concentration was observed in extracts using 80% ethanol, reaching up to 15.98 mg per 100 g of dried flowers. nih.gov Another analysis of dried chamomile flower powder reported a vitamin C content of 16.47 mg per 100g. researchgate.net The choice of extraction technique also influences the final yield, with conventional methods sometimes preserving vitamin C better than advanced techniques like ultrasound-assisted extraction, which may cause degradation. nih.govnih.gov
Phenolic Acids: High-Performance Liquid Chromatography (HPLC) is a standard technique for identifying and quantifying the diverse phenolic acid profile in chamomile. These compounds are primarily derivatives of cinnamic and benzoic acids. nih.gov Studies have identified several key phenolic acids, including:
Chlorogenic Acid: A major phenolic compound found in chamomile extracts. nih.gov
Caffeic Acid: Consistently detected in various chamomile preparations. nih.govnih.gov
Ferulic Acid: Present often in its glycoside forms. rjpbr.com
p-Coumaric Acid: Another significant hydroxycinnamic acid identified in chamomile. nih.gov
Dicaffeoylquinic Acids: Found in chamomile infusions and extracts. rjpbr.com
Syringic, Vanillic, and Protocatechuic Acids: Also detected in chamomile extracts. nih.gov
The concentration of these acids can vary significantly based on the plant's origin, cultivation conditions, and the extraction method employed. nih.govrjpbr.com For instance, HPLC analysis of different commercial chamomile extracts showed that the total content of hydroxycinnamic acids ranged from 11.41 mg/g to 32.03 mg/g of dry extract. nih.gov
Below is a data table summarizing the content of selected vitamins and phenolic acids found in Chamomilla recutita.
| Compound | Content Range | Method of Analysis | Source(s) |
| Vitamin C | 15.98 - 16.47 mg/100g | Titration/HPLC | nih.govresearchgate.net |
| Hydroxycinnamic Acids | 11.41 - 32.03 mg/g of dry extract | HPLC | nih.gov |
| Apigenin-7-O-glucoside | 4.46 - 9.93 mg/g of dry extract | HPLC | nih.gov |
| Apigenin | 0.25 - 1.22 mg/g of dry extract | HPLC | nih.gov |
| Luteolin-7-O-glucoside | 0.21 - 0.44 mg/g of dry extract | HPLC | nih.gov |
Extraction Methodologies and Impact on Bioactive Compound Yields
The yield and composition of bioactive compounds from Chamomilla recutita are heavily dependent on the extraction methodology. The choice of solvent and the extraction technique are critical factors that researchers optimize to maximize the recovery of target phytochemicals.
Solvent-Based Extraction Optimization
Conventional extraction relies on the use of solvents to isolate bioactive compounds from the plant matrix. The efficiency of this process is influenced by parameters such as solvent type, temperature, and extraction time.
Water is a common, safe, and accessible solvent for extracting polar compounds from chamomile.
Temperature: The temperature of the water significantly affects the extraction efficiency. Increasing the temperature generally leads to a higher yield of total phenols. One study found that the optimal conditions for maximizing total phenol concentration while minimizing turbidity in an aqueous extract were an extraction temperature of 90°C for a duration of 20 minutes. researchgate.net Another investigation noted that an extraction temperature of 80°C yielded the highest total phenolic content and antioxidant activity compared to extractions at 25°C and 100°C. mdpi.com However, a separate optimization study for cold water extraction identified 25°C as optimal for producing extracts rich in hydroxybenzoic and hydroxycinnamic acids. mdpi.com
Time: Extraction time is another crucial parameter. Research on cold water extraction determined an optimal time of 32 minutes at 25°C to achieve a high yield of polyphenolic compounds. mdpi.com For hot water extraction, a time of 20 minutes at 90°C was found to be effective. researchgate.net
Methanol is a highly efficient solvent for extracting a broad range of phenolic compounds and flavonoids due to its polarity.
Solvent Concentration: The ratio of methanol to water is a key variable. An optimized process for flavonoid extraction found that a solvent mixture of 80:20 methanol to water maximized the yield. researchgate.netscielo.org.mx
Temperature and Time: Higher temperatures can increase extraction yield but must be balanced to avoid degradation of thermolabile compounds. An optimal flavonoid yield was achieved when extracting at 70°C for 1 hour using an 80:20 methanol:water solvent. researchgate.netscielo.org.mx Studies have shown that methanolic extracts generally yield a higher total phenolic and flavonoid content compared to aqueous or ethanolic extracts. nih.gov For instance, one analysis found the total phenolic content in a methanol extract to be significantly higher than in aqueous or 70% ethanol extracts. nih.gov
Ethanol is a widely used solvent in the food and pharmaceutical industries due to its effectiveness and lower toxicity compared to methanol.
Ethanol Concentration: The concentration of ethanol in an aqueous solution is a critical factor. Research indicates that 50% ethanol is particularly effective for extracting polyphenols. nih.govnih.govresearchgate.net One study showed that the highest total phenolic content was obtained with 50% ethanol compared to 20% or 80% ethanol concentrations. nih.govnih.govresearchgate.net
Temperature and Time: The interplay between temperature and time influences the extraction outcome. An optimization study using response surface methodology determined that the maximum yield of total phenols and flavonoids from fermented chamomile ligulate flowers was achieved at a temperature of 80°C, with 62% ethanol, over an extraction time of 50.4 minutes. ceon.rs Another study on chamomile ligulate flowers found that experimental values for total phenolic content ranged from 35.55 to 57.35 mg/g, and flavonoids ranged from 14.06 to 26.31 mg/g, under varying conditions of 40-80°C, 50-90% ethanol, and 30-90 minutes of extraction. researchgate.net
The following table summarizes the optimized parameters for different solvent-based extraction methods.
| Solvent System | Parameter | Optimal Value/Range | Target Compounds | Source(s) |
| Aqueous | Temperature | 80°C - 90°C | Total Phenols | researchgate.netmdpi.com |
| Time | 20 minutes | Total Phenols | researchgate.net | |
| Methanolic | Solvent Ratio | 80:20 (Methanol:Water) | Flavonoids | researchgate.netscielo.org.mx |
| Temperature | 70°C | Flavonoids | researchgate.netscielo.org.mx | |
| Time | 1 hour | Flavonoids | researchgate.netscielo.org.mx | |
| Ethanolic | Concentration | 50% - 62% | Polyphenols | nih.govnih.govresearchgate.netceon.rs |
| Temperature | 80°C | Total Phenols | ceon.rs | |
| Time | 50.4 minutes | Total Phenols | ceon.rs |
Advanced Extraction Techniques
To improve efficiency, reduce solvent consumption, and minimize extraction time, advanced extraction techniques have been applied to Chamomilla recutita. These methods often result in higher yields and better preservation of bioactive compounds. tandfonline.com
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. Studies have shown that UAE can significantly increase the yield of polyphenolic compounds and antioxidant capacity compared to conventional methods. nih.govnih.govresearchgate.net The total phenolic content in UAE extracts has been found to be up to 20% higher than in conventionally treated samples. nih.gov Optimization of UAE parameters such as temperature, solvent composition, and ultrasonic power is crucial. For example, one study found optimal conditions for L-tryptophan extraction to be 54°C, using 17% methanol in water, with 69% ultrasonic power for 15 minutes. sciforum.net
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of phytochemicals. This method significantly reduces extraction time and solvent volume. A specific application, solvent-free microwave extraction (SFME), has been used for obtaining essential oils from fresh chamomile flowers. This technique yielded 0.083% (v/w) essential oil, which was significantly higher than the 0.03% yield from traditional steam distillation. mdpi.comsciforum.net Notably, the SFME extract contained 97% more chamazulene and 20% more α-bisabolol than the steam-distilled oil. sciforum.net
Impact of Extraction Conditions on Compound Stability
The stability of phytochemicals extracted from chamomile is crucial for their biological activity and is significantly influenced by extraction and storage conditions. semanticscholar.orgnih.gov
Temperature: Increasing extraction temperatures can enhance the yield of total phenols. researchgate.net However, high temperatures can also lead to the degradation of certain compounds. For example, a significant reduction in phenol concentration was observed in chamomile material oven-dried at 80°C. researchgate.net Flavonoids in solution, however, show high stability across various temperatures, with degradation primarily occurring after long-term storage. nih.govresearchgate.net
pH: The pH of the extraction solvent and storage medium affects flavonoid stability. Chamomile flavonoids are generally stable between pH 5 and 7. nih.gov At higher pH levels, degradation becomes more pronounced, with up to 12% degradation observed between pH 10-12 and 48% at pH 13. nih.gov
Solvent: The choice of solvent impacts the profile of extracted compounds. An aqueous-methanolic extract of chamomile showed a higher percentage of the aglycone apigenin (17.0%) compared to purely aqueous or methanolic extracts, indicating that the extraction technique can alter the glucoside content. nih.govresearchgate.net
Light and Storage: Light has been found to have no significant effect on the degradation of flavonoids in either aqueous or methanolic chamomile extracts. nih.gov When stored at room temperature (25°C) and 4°C, extracts showed about 10% degradation of flavonoids over 120 days, while storage at -20°C resulted in no significant degradation. nih.gov
Analytical Chemistry Techniques for Extract Characterization
To identify and quantify the complex mixture of phytochemicals in Chamomilla recutita extracts, researchers employ advanced analytical techniques.
HPLC-MS is a powerful technique used for the detailed analysis of phenolic compounds in chamomile. nih.govresearchgate.net This method separates the different components of the extract, which are then identified based on their mass-to-charge ratio.
Studies using HPLC-MS have confirmed that apigenin-7-O-glucoside is a major constituent in chamomile extracts. nih.govresearchgate.net The technique has also been instrumental in identifying a wide array of other compounds, including various flavonoids, caffeic acid derivatives, and ferulic acid derivatives. researchgate.net The use of HPLC-MS allows for a comprehensive characterization of the metabolites present in different chamomile extracts, revealing significant heterogeneity depending on the plant part and extraction solvent used. nih.gov
GC-MS is the primary method for analyzing the volatile components of chamomile essential oil. asianpubs.orgnih.gov In this technique, the volatile compounds are separated in a gas chromatograph and then identified by a mass spectrometer.
GC-MS analyses have identified numerous compounds in chamomile essential oil, with the main constituents often being sesquiterpenes. researchgate.net Key compounds frequently identified include:
α-Bisabolol and its oxides (A and B) asianpubs.orgresearchgate.net
Chamazulene asianpubs.orgresearchgate.net
β-Farnesene asianpubs.orgnih.gov
The chemical profile of the essential oil can vary significantly, leading to different chemotypes. For instance, some chamomile oils are rich in oxygenated sesquiterpenes like α-bisabolol oxides, while others may have high concentrations of sesquiterpene hydrocarbons such as trans-β-farnesene. nih.govimpactfactor.org These variations can affect the oil's organoleptic properties and pharmacological activity. impactfactor.org
Based on a comprehensive review of scientific and commercial literature, it is important to clarify that Herbacin is not a specific chemical compound . Rather, this compound is the brand name of a German skincare company founded in 1905 that utilizes plant-based ingredients, prominently including extracts from Chamomilla Recutita (German chamomile), in its product formulations. herbacinusa.comThis compound.com.auThis compound.com
The detailed academic outline provided in the query pertains to the known bioactive phytochemicals present within Chamomilla Recutita, not a singular compound named this compound. Therefore, it is not possible to generate an article focusing on "the chemical Compound ‘this compound’."
However, the extensive research topics specified—neuroprotective, cardioprotective, and nephroprotective mechanisms—are relevant to the active constituents found in chamomile. These phytochemicals, such as (-)-alpha-bisabolol, chamazulene, various flavonoids, and coumarins, are the subjects of scientific investigation for their potential health benefits. cir-safety.org
If the intent is to explore the bioactivity of the key chemical constituents of Chamomilla Recutita as used in such formulations, an article can be developed focusing on these actual compounds and the corresponding academic research, following the provided outline.
In Vitro and In Vivo Pharmacological Activity Investigations of Isolated Chamomile Compounds
α-Bisabolol Research Trajectories
Immunomodulatory Effects
Phytochemicals present in Chamomilla recutita have been shown to exert significant effects on the human immune system, particularly in the modulation of T-cell responses.
Research has demonstrated that extracts of Chamomilla recutita and its isolated compounds can influence the proliferation of lymphocytes, a key process in the adaptive immune response. Studies on primary human T cells have shown that certain aqueous and hydroethanolic chamomile extracts can diminish T cell proliferation following stimulation. nih.gov
Among the principal bioactive constituents, the flavonoid apigenin has been identified as a significant modulator of T cell activity. nih.gov Apigenin, along with other polyphenolic compounds like α-bisabolol and luteolin, is recognized for its ability to inhibit the proliferation of lymphocytes. This inhibitory action is crucial for controlling hyperactive immune responses that contribute to chronic inflammation.
Transforming Growth Factor-beta 1 (TGF-β1) is a multifunctional cytokine involved in cell growth, differentiation, and immune regulation. Phytochemicals from Chamomilla recutita, notably apigenin, have been found to interfere with TGF-β1 signaling pathways.
Studies have shown that apigenin can inhibit the proliferation and migration of airway smooth muscle cells that are stimulated by TGF-β1. nih.gov The mechanism for this inhibition involves the suppression of the Smad signaling pathway, a critical component of TGF-β1-mediated responses. nih.govnih.gov Specifically, apigenin prevents the TGF-β1-induced phosphorylation of Smad 2 and Smad 3 in these cells. nih.gov Further research indicates that apigenin can attenuate TGF-β1-stimulated cardiac fibroblast differentiation and the production of extracellular matrix, again by targeting the Smad pathway. nih.govresearchgate.net These findings suggest that apigenin acts as a modulator of TGF-β1's cellular effects.
Antimicrobial Properties
The essential oils and various extracts of Chamomilla recutita possess a broad spectrum of antimicrobial activity against different pathogens, including bacteria and fungi. The antibacterial effect is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. tandfonline.commdpi.com
Key compounds responsible for these properties include terpenoids like bisabolol oxide and farnesene, as well as coumarins such as herniarin and umbelliferone. tandfonline.comresearchgate.net Research has quantified the activity of chamomile essential oil and its components against a range of microbes. For instance, the essential oil has shown strong inhibitory effects against Bacillus cereus, Staphylococcus aureus, and Bacillus subtilis. tandfonline.com Among isolated components, bisabolol oxide demonstrated the highest activity in one study, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 3.0 µg/mL. tandfonline.com Chamomile extracts have also been found to be effective against Helicobacter pylori, inhibiting its growth and urease production. nih.gov
| Phytochemical/Extract | Microorganism | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Essential Oil | Bacillus cereus | Inhibition Zone | 36 mm | tandfonline.com |
| Essential Oil | Staphylococcus aureus | Inhibition Zone | 30 mm | tandfonline.com |
| Essential Oil | Bacillus subtilis | Inhibition Zone | 32 mm | tandfonline.com |
| Essential Oil | Escherichia coli | MIC₉₀ | 2.19 µg/mL | mdpi.com |
| Essential Oil | Pseudomonas aeruginosa | MIC₉₀ | 1.02 µg/mL | mdpi.com |
| Essential Oil | Candida albicans | MIC₉₀ | 2.65 µg/mL | mdpi.com |
| Bisabolol oxide | Various Bacteria | MIC | 0.5–3.0 µg/mL | tandfonline.com |
| Oil Extract | Helicobacter pylori | MIC₅₀ | 62.5 mg/mL | nih.gov |
Antinociceptive Activity
Antinociceptive activity refers to the reduction of sensitivity to painful stimuli. Hydro-alcoholic extracts of Matricaria chamomilla L. have demonstrated effective pain-reducing properties in animal models. arakmu.ac.ir In studies using the acetic acid-induced writhing test in mice, the extract significantly reduced the number of abdominal stretches, indicating an analgesic effect. arakmu.ac.ir
Further research using the formalin test, which assesses pain responses in two phases (an early neurogenic phase and a later inflammatory phase), showed that chamomile extract could decrease pain responses in both phases. semanticscholar.org The anti-inflammatory effects of compounds like α-bisabolol and chamazulene are believed to contribute significantly to the antinociceptive activity observed in the inflammatory phase of pain. researchgate.netsemanticscholar.org These findings from in vivo studies confirm the plant's traditional use for pain management. mdpi.com
Cell Apoptosis Induction Mechanisms in Specific Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells, and its induction in cancer cells is a key strategy in cancer therapy. Phytochemicals from Chamomilla recutita, particularly the flavonoid apigenin, have been extensively studied for their ability to trigger apoptosis in various human cancer cell lines. heraldopenaccess.usscispace.com
The primary mechanism by which chamomile-derived compounds induce apoptosis is through the intrinsic or mitochondria-mediated pathway. heraldopenaccess.usnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). heraldopenaccess.us
Research on human breast cancer cells (MCF-7), prostate cancer cells (PC-3, DU145), and promyelocytic leukemia cells (HL-60) has shown that apigenin treatment leads to an increase in the Bax/Bcl-2 ratio. heraldopenaccess.usnih.govresearchgate.net This shift in balance towards pro-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. heraldopenaccess.us This event initiates a caspase cascade, ultimately leading to programmed cell death. heraldopenaccess.us Studies have confirmed that extracts can trigger this pathway by increasing Bax protein expression while decreasing the levels of the anti-apoptotic Bcl-2 protein. nih.govresearchgate.netrdd.edu.iq
Bid Protein Interaction Studies
Apigenin has been shown to modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis (programmed cell death). Within this family, the Bid (BH3 interacting-domain death agonist) protein plays a pivotal role in the mitochondrial pathway of apoptosis. Research indicates that Apigenin can influence the levels of pro-apoptotic proteins. One study demonstrated that in triple-negative breast cancer cells, Apigenin treatment led to an overexpression of Bax and Bid proteins nih.gov. The Bid protein typically exists in an inactive form in the cytosol and, upon activation, translocates to the mitochondria to initiate apoptosis. By increasing the expression of Bid, Apigenin contributes to a cellular environment that is more susceptible to apoptosis nih.gov. This upregulation of Bid is a key component of Apigenin's broader impact on the apoptotic machinery, which also includes the modulation of other Bcl-2 family members like Bax and Bcl-2 nih.govresearchgate.netfamecancermuseum.com. While direct molecular docking studies detailing the specific binding interaction between Apigenin and the Bid protein are not extensively covered in the available literature, the evidence points to Apigenin's role in upregulating Bid expression as a significant mechanism in its pro-apoptotic effects.
Glioma Cell Cytotoxicity Studies
Apigenin has demonstrated significant cytotoxic effects against glioma cells, which are a highly aggressive and difficult-to-treat type of brain tumor. Studies have shown that Apigenin can reduce the viability and proliferation of glioblastoma (GBM) cells in a dose- and time-dependent manner cedarville.edu. The mechanism of this cytotoxicity is multifaceted, involving the induction of apoptosis and the arrest of the cell cycle cedarville.edu.
Research has revealed that Apigenin can inhibit key signaling pathways that are often overactive in glioma cells, such as the EGFR-mediated phosphorylation of AKT and mTOR pathways cedarville.edu. By blocking these pathways, Apigenin hinders cell survival, growth, and proliferation cedarville.edu. Furthermore, Apigenin has been found to inhibit the anti-apoptotic effects of Bcl-xL and increase the cleavage of PARP, both of which are indicative of apoptosis induction cedarville.edu. Some studies have also shown that Apigenin can induce cell cycle arrest at the G2/M checkpoint in glioblastoma cells cedarville.edu.
In addition to these effects, Apigenin has been observed to suppress the expression of BCL-2 and inhibit the NF-κB/MMP-9 signaling pathway in U87 glioma cells, further contributing to its anti-cancer activity nih.gov. The compound also has been shown to inhibit the migration and invasion of glioma cells by regulating the miR-103a-3p/NEED9/AKT axis scielo.br. These findings highlight Apigenin's potential as a therapeutic agent for glioma by demonstrating its ability to selectively induce cell death in cancerous cells with minimal harm to normal cells scielo.br.
Table 1: Effects of Apigenin on Glioma Cells
| Effect | Cell Line(s) | Key Findings |
|---|---|---|
| Reduced Cell Viability and Proliferation | Glioblastoma (GBM) cells, U251 | Dose- and time-dependent reduction in cell viability. cedarville.eduscielo.br |
| Induction of Apoptosis | Glioblastoma (GBM) cells, U87 | Increased PARP cleavage, suppression of BCL-2. cedarville.edunih.gov |
| Cell Cycle Arrest | Glioblastoma (GBM) cells | Arrest at the G2/M checkpoint. cedarville.edu |
| Inhibition of Signaling Pathways | Glioblastoma (GBM) cells, U251 | Inhibition of EGFR-mediated phosphorylation of AKT and mTOR; targeting of NEDD9/FAK/AKT pathway. cedarville.eduscielo.br |
| Inhibition of Cell Invasion and Migration | U251 | Inhibition of wound healing and cell invasion. scielo.br |
Apigenin Research Trajectories
Antifungal Activity and Mechanism of Action
Apigenin has been identified as a potent antifungal agent, with research demonstrating its ability to inhibit the growth of various pathogenic fungi and reduce biofilm mass oup.comnih.govoup.com. Studies have shown its effectiveness against Candida albicans, a common fungal pathogen oup.comoup.com. The antifungal activity of Apigenin is attributed to its ability to disrupt the fungal cell membrane and induce cell death oup.comnih.govoup.com.
Membrane Perturbation and Permeability Effects
A primary mechanism of Apigenin's antifungal action is the perturbation of the fungal cell membrane. Research has shown that Apigenin alters the cell membrane potential and induces membrane dysfunction nih.govoup.com. This is evidenced by an increased permeability of the cell membrane to substances like 1,6-diphenyl-1,3,5-hexatriene and propidium iodide nih.govoup.com. The disruption of the membrane facilitates the release of small intracellular components, such as ions and sugars, from the fungal cell nih.govoup.com.
Cell Shrinkage and Intracellular Component Leakage
The membrane-perturbing effects of Apigenin lead to observable morphological changes in fungal cells, most notably cell shrinkage oup.comoup.com. This reduction in cell size is a direct consequence of the leakage of intracellular components through the compromised cell membrane nih.govoup.com. While smaller molecules like ions and sugars are able to leak out, larger molecules such as proteins are generally retained within the cell nih.govoup.com. This selective leakage disrupts the osmotic balance of the cell, contributing to its eventual death.
Biofilm Mass Reduction
Table 2: Antifungal Activity of Apigenin
| Fungal Species | Effect | Mechanism of Action |
|---|---|---|
| Candida albicans | Inhibition of growth, reduction of biofilm mass. oup.comoup.com | Membrane perturbation, increased permeability, cell shrinkage, leakage of intracellular components. oup.comnih.govoup.com |
| Various pathogenic fungi | Inhibition of growth. oup.comnih.govoup.com | Alteration of cell membrane potential. nih.govoup.com |
Neuroinflammatory Modulation and Neuroprotective Effects
Neuroinflammation is a critical factor in the onset and progression of various neurodegenerative diseases. Key bioactive compounds found in Chamomilla Recutita have been extensively studied for their ability to modulate this process, offering significant neuroprotective effects. nih.gov
The anti-inflammatory properties of chamomile-derived compounds are largely attributed to their ability to interfere with key inflammatory signaling pathways.
Nuclear Factor-kappa B (NF-κB) Pathway: The flavonoid apigenin has been shown to inhibit the NF-κB signaling pathway. mdpi.com By preventing the activation of NF-κB, a crucial transcription factor that regulates genes involved in immunity and inflammation, apigenin can suppress the expression of numerous pro-inflammatory mediators. mdpi.comfrontiersin.org Research indicates that volatile oils from German chamomile can inhibit the activation of the NF-κB pathway, thereby reducing the secretion of pro-inflammatory factors. frontiersin.orgnih.gov
Cyclooxygenase-2 (COX-2) Pathway: Chamomile has been identified as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.govuni.lu COX-2 is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. nih.gov Studies using lipopolysaccharide (LPS)-activated macrophages demonstrated that chamomile extract inhibited the release of prostaglandin E2 (PGE2) by reducing COX-2 mRNA and protein expression, a mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsemanticscholar.org Both the sesquiterpene α-bisabolol and apigenin have been shown to inhibit COX-2 activity. nih.govmdpi.com
Table 1: Modulation of Inflammatory Signaling Pathways by Chamomilla Recutita Phytochemicals
| Phytochemical | Pathway Modulated | Mechanism of Action | Experimental Model |
|---|---|---|---|
| Apigenin | NF-κB | Suppression of p65 phosphorylation, inhibiting translocation to the nucleus. mdpi.com | LPS-induced neuroinflammation models. mdpi.com |
| α-Bisabolol | NF-κB, COX-2 | Attenuated induction of inflammatory mediators iNOS and COX-2. nih.govmdpi.com | Rotenone-induced rat model of Parkinson's disease. nih.gov |
| Chamazulene | Leukotriene Synthesis | Inhibition of leukotriene synthesis, which are inflammatory mediators. taylorandfrancis.com | In vitro and animal models of inflammation. taylorandfrancis.com |
| Chamomile Extract | COX-2 | Reduction in LPS-induced COX-2 mRNA and protein expression. nih.gov | LPS-activated RAW 264.7 macrophages. nih.gov |
A primary mechanism of neuroprotection by chamomile constituents is the significant reduction of pro-inflammatory cytokine production.
Tumor Necrosis Factor-alpha (TNF-α): Extracts of Matricaria recutita have been shown to prevent inflammation by reducing levels of TNF-α. researchgate.netnih.gov Apigenin has demonstrated the ability to reduce serum levels of TNF-α in mice treated with LPS. caldic.com The sesquiterpene chamazulene is also credited with suppressing TNF-α. researchgate.net
Interleukin-1 beta (IL-1β): Research on Matricaria recutita extract confirmed its ability to inhibit the pro-inflammatory cytokine IL-1β. researchgate.netnih.gov Apigenin has shown neuroprotective effects against IL-1β-induced inflammatory stimuli in co-cultures of neurons and glial cells. nih.gov Furthermore, α-bisabolol treatment has been found to attenuate the induction and release of IL-1β in the striatum of rats. nih.gov
Interleukin-6 (IL-6): Studies have demonstrated that apigenin treatment can modulate the mRNA expression of inflammatory cytokines, including a reduction in IL-6 expression following an inflammatory stimulus. nih.gov Similarly, α-bisabolol and volatile oils from German chamomile have been shown to decrease the levels of IL-6 in various experimental models. frontiersin.orgnih.gov
Microglia are the primary immune cells of the central nervous system. In a neuroinflammatory state, they become activated, and while initially protective, chronic activation can be neurotoxic. Phytochemicals from chamomile can modulate this response. Apigenin has been shown to reduce microglial activation by inhibiting their proliferation and modulating their morphology. nih.govnih.gov It also decreases the expression of the M1 inflammatory marker CD68, indicating a shift away from a pro-inflammatory microglial phenotype. nih.govnih.gov Similarly, the sesquiterpene α-bisabolol has been found to attenuate the activation of microglia and astrocytes in animal models of Parkinson's disease, contributing to its neuroprotective effects. nih.govmdpi.com
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuronal survival, growth, and synaptic plasticity. nih.gov Its upregulation is a key target for neuroprotective therapies. Research has shown that apigenin can induce an increase in the expression of BDNF, an effect associated with its anti-inflammatory and neuroprotective properties. nih.govmdpi.com Studies on α-bisabolol have also highlighted its ability to alleviate cognitive dysfunction by enhancing hippocampal BDNF signaling. nih.gov This modulation of neurotrophic factors suggests that these compounds not only reduce neuroinflammation but also actively support neuronal health and resilience.
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. wellnessplus.comgreenmedinfo.com Its disruption is a hallmark of many neurological disorders. brieflands.com The flavonoid apigenin, found in chamomile, has demonstrated the ability to cross the BBB and exert protective effects. tandfonline.com In experimental models of brain injury, apigenin treatment has been shown to safeguard the BBB, attenuate its disruption, and reduce subsequent brain edema by suppressing inflammation. researchgate.netwellnessplus.comgreenmedinfo.com Some studies suggest that various natural antioxidants, including those in chamomile, that can cross the BBB may help prevent oxidative stress-induced brain damage. nih.gov
Metabolic Regulation and Anti-Obesity Research
Beyond neuroprotection, bioactive compounds in Chamomilla Recutita are being investigated for their role in managing metabolic disorders, including obesity. nih.gov Preparations from chamomile have shown potential in preventing obesity and related metabolic complications. nih.govnih.gov The mechanisms behind these effects involve the modulation of signaling pathways related to energy metabolism, inflammation, and adipogenesis. nih.govexcli.de
In studies using high-fat diet-fed rats, chamomile extract was found to limit weight gain and could be used to reduce body weight. medipol.edu.tr The anti-obesity effects of chamomile have been linked to its apigenin content. medipol.edu.tr These effects are associated with the modulation of pathways involving AMP-activated protein kinase (AMPK), NF-κB, and PPARγ transcription factors. nih.govnih.gov While individual essential oils like α-bisabolol and chamazulene have not been studied extensively as anti-obesity agents, their known anti-inflammatory and antioxidant activities are relevant, as chronic inflammation and oxidative stress are key features of obesity. nih.gov
Table 2: Bioactive Phytochemicals and Their Investigated Metabolic Effects
| Phytochemical/Extract | Investigated Effect | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| Chamomile Extract | Anti-obesity, Weight management | Modulation of AMPK, NF-κB, PPARγ | nih.govnih.gov |
| Apigenin | Anti-obesity | Linked to overall anti-obesity effect of chamomile | medipol.edu.tr |
| α-Bisabolol | Anti-inflammatory, Antioxidant | Reduction of inflammatory mediators | nih.gov |
| Chamazulene | Anti-inflammatory, Antioxidant | Reduction of inflammatory mediators | nih.gov |
Hepatic Function Improvement
Chamomilla recutita (German chamomile) is a source of various bioactive compounds that have demonstrated significant hepatoprotective effects in preclinical studies. The primary mechanisms involve mitigating cellular damage and supporting the liver's metabolic processes. Key phytochemicals such as flavonoids, including apigenin, luteolin, quercetin, and patuletin, are central to these therapeutic properties scielo.brnih.govscielo.br.
Research has shown that chamomile extracts can protect against liver injury induced by various toxins. In animal models, administration of chamomile extract has been shown to reduce elevated levels of key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of hepatic damage researchgate.netcabidigitallibrary.org. For instance, one study found that chamomile extract significantly lowered toxin-induced increases in ALT and AST, indicating a preservation of hepatocyte integrity researchgate.net. Another study demonstrated that rats treated with CCl4, a potent hepatotoxin, showed significant improvement in liver function, evidenced by reduced serum ALT, AST, and alkaline phosphatase (ALP) levels, after being fed a diet containing M. chamomilla cabidigitallibrary.org.
The flavonoid apigenin, abundant in chamomile, is a significant contributor to these hepatoprotective effects nih.gov. It has been shown to protect against liver damage by regulating multiple genes and mitigating oxidative stress at high doses researchgate.net. Apigenin's protective mechanisms include the inhibition of inflammatory pathways and the reduction of oxidative stress in liver cells nih.gov. Studies have demonstrated that apigenin can ameliorate liver injury by upregulating antioxidant defense systems nih.gov.
Table 1: Effects of Chamomilla Recutita Phytochemicals on Liver Function Markers
| Phytochemical/Extract | Model/Study Type | Key Findings | Reference |
|---|---|---|---|
| Matricaria chamomilla Water Extract | Diabetic Rat Model | Reduced elevated levels of AST by 54% and ALT by 51.6%. | researchgate.net |
| Matricaria chamomilla Powder | CCl4-intoxicated Rats | Decreased serum levels of AST, ALT, and ALP. | cabidigitallibrary.org |
| Apigenin | Preclinical Studies Review | Ameliorates liver injury by reducing levels of ALT, AST, and ALP. | nih.gov |
| Chamomile Decoction Extract | Ethanol-induced Stress in Rats | Protected against liver injury by preserving tissue structure and reducing plasma transaminase activity. | researchgate.net |
| Chamomile Oil | Ribociclib-induced Hepatotoxicity | Co-administration showed significant hepatoprotective effects, evidenced by improved biochemical parameters. | scielo.br |
Lipid Peroxidation and Oxidative Stress Reduction
The bioactive compounds in Chamomilla recutita are potent antioxidants that play a crucial role in combating oxidative stress, a key factor in cellular damage and the progression of various diseases researchgate.netexcli.de. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Phytochemicals in chamomile, particularly flavonoids and terpenoids, directly scavenge free radicals and enhance endogenous antioxidant defenses researchgate.net.
Lipid peroxidation is a primary marker of oxidative damage, where free radicals attack lipids in cell membranes, leading to cell injury. Malondialdehyde (MDA) is a major byproduct of this process and is used to quantify the extent of oxidative damage. Studies have consistently shown that chamomile extracts and their isolated flavonoids, such as apigenin and luteolin, can significantly reduce MDA levels in tissues under oxidative stress nih.govnih.gov. In one study, chamomile extract demonstrated a powerful ability to reduce the total oxidant status (TOS) and lower MDA levels in rats exposed to oxidative inducers researchgate.netnih.gov.
Apigenin and luteolin have been identified as key contributors to this antioxidant activity. Apigenin has been shown to decrease MDA and protein carbonyl concentrations in various cell models researchgate.net. It mitigates oxidative damage by scavenging free radicals and upregulating antioxidant enzymes nih.govresearchgate.net. Similarly, luteolin is recognized as a potent inhibitor of enzymes that produce free radicals, such as xanthine oxidase nih.gov. While both flavonoids are effective, some research suggests luteolin may have a stronger cytoprotective effect due to its superior ROS scavenging activity plos.org.
The antioxidant capacity of chamomile is not limited to its flavonoids. The essential oil, containing compounds like chamazulene and α-bisabolol, also exhibits significant free radical scavenging properties researchgate.netdergipark.org.tr. Chamazulene, in particular, has been shown to be effective in inhibiting lipid peroxidation researchgate.net. The combined action of these diverse phytochemicals provides a robust defense against oxidative stress, protecting cells and tissues from damage by neutralizing harmful free radicals and inhibiting the chain reactions of lipid peroxidation researchgate.netexcli.de.
Table 2: Impact of Chamomilla Recutita Components on Oxidative Stress Markers
| Phytochemical/Extract | Marker | Effect | Reference |
|---|---|---|---|
| Aqueous Chamomile Extract | Malondialdehyde (MDA) | Significantly decreased levels in rats with procyclidine-induced oxidative stress. | nih.gov |
| Apigenin | MDA & Protein Carbonyls | Reduced concentrations in ovarian cancer cell lines. | researchgate.net |
| Luteolin | Reactive Oxygen Species (ROS) | Prevented 4-HNE-mediated ROS overproduction in PC12 cells. | plos.org |
| Chamomile Decoction Extract | Lipid Peroxidation | Counteracted ethanol-induced liver lipoperoxidation. | researchgate.net |
| Chamazulene | Lipid Peroxidation | Demonstrated inhibition of lipid peroxidation. | researchgate.net |
| Apigenin | MDA | Blocked diquat-treatment-induced increase in jejunal MDA level. | nih.gov |
Anti-Inflammatory Mechanisms in Various Disease Models
The anti-inflammatory properties of phytochemicals derived from Chamomilla recutita are well-documented in scientific literature. These effects are attributed to a variety of bioactive molecules, including flavonoids like apigenin and luteolin, as well as terpenoids such as chamazulene and α-bisabolol. These compounds work through multiple pathways to modulate the inflammatory response.
Cytokine Secretion Inhibition
A key mechanism of the anti-inflammatory action of chamomile's constituents is the inhibition of pro-inflammatory cytokine secretion. Cytokines are signaling proteins that mediate and regulate immunity and inflammation. Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of chronic inflammatory diseases.
Research has shown that flavonoids from chamomile, particularly apigenin and luteolin, can effectively suppress the production of these cytokines. Studies have demonstrated that apigenin can inhibit TNF-α-induced IL-6 and IL-8 release . It also shows inhibitory effects on IL-1β and IL-6 in various cellular models researchgate.net. This regulation is often achieved by modulating key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. Apigenin and luteolin have been found to inhibit NF-κB activity, which in turn downregulates the expression of genes encoding for pro-inflammatory cytokines nih.gov.
iNOS and COX-2 Expression Modulation
Another critical anti-inflammatory mechanism of chamomile phytochemicals is the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Both iNOS and COX-2 are enzymes that are upregulated during inflammation and contribute to the inflammatory cascade. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also promote inflammation.
Studies have reported that chamomile extracts and their active components can significantly reduce the expression of both iNOS and COX-2. For instance, apigenin has been shown to decrease the gene expression levels of iNOS in osteoarthritis models researchgate.net. In studies on liver inflammation, chamomile extract demonstrated a potential to lower the high levels of COX-2 and iNOS researchgate.net. This modulation helps to reduce the production of inflammatory mediators, thereby alleviating the inflammatory response. The ability of chamomile's bioactive compounds to selectively inhibit COX-2 is a significant finding, as this can reduce inflammation with fewer side effects than non-selective COX inhibitors .
Table 3: Anti-inflammatory Mechanisms of Chamomilla Recutita Phytochemicals
| Phytochemical | Mechanism | Effect | Reference |
|---|---|---|---|
| Apigenin, Luteolin | Cytokine Inhibition | Suppresses TNF-α, IL-1β, and IL-6 production. | researchgate.net |
| Apigenin | NF-κB Pathway | Inhibits NF-κB activity, leading to reduced pro-inflammatory gene expression. | nih.gov |
| Chamomile Extract | Enzyme Modulation | Reduces high levels of pro-inflammatory enzymes COX-2 and iNOS. | researchgate.net |
| Apigenin | Enzyme Modulation | Decreases gene expression of iNOS. | researchgate.net |
Antidiabetic Effects
Phytochemicals from Chamomilla recutita have shown potential antidiabetic effects through various mechanisms. Research indicates that chamomile extract can influence glucose metabolism and protect against complications associated with diabetes.
One study on a diabetic rat model reported that a water extract of Matricaria chamomilla significantly suppressed blood glucose levels by 26% after 21 days of administration. This was accompanied by a 3.5-fold increase in liver glycogen levels, suggesting an improvement in glucose storage researchgate.net. Another investigation using a similar model found that the extract reduced high levels of fasting blood glucose by 62.2%. In addition to glycemic control, the extract also improved related biochemical markers, decreasing elevated levels of urea, creatinine, total cholesterol, and triglycerides researchgate.net. These findings suggest that chamomile may exert its antidiabetic effects through mechanisms that are independent of insulin secretion, pointing towards improved glucose uptake and utilization in peripheral tissues researchgate.net.
Anticancer Activity Mechanisms (General)
The bioactive compounds found in Chamomilla recutita, particularly the flavonoid apigenin, have been investigated for their anticancer properties. The mechanisms are multifaceted, involving the modulation of various cellular processes that are critical for cancer cell survival and proliferation.
Apigenin has been shown to inhibit the growth of various cancer cell lines in both in-vitro and in-vivo settings ymerdigital.com. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Apigenin can trigger mitochondria-dependent apoptosis, a key pathway for eliminating malignant cells ymerdigital.com. Furthermore, apigenin has been observed to cause cell cycle arrest, which prevents cancer cells from dividing and proliferating researchgate.net.
Another important aspect of its anticancer activity is the inhibition of cancer cell motility and invasion researchgate.net. For instance, apigenin and luteolin have been found to suppress the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that plays a crucial role in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis nih.gov. By inhibiting such processes, these flavonoids can potentially attenuate the spread of cancer. The antioxidant properties of chamomile's phytochemicals also contribute to their anticancer effects by reducing oxidative stress, which is a known factor in the development and progression of cancer researchgate.netymerdigital.com.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several phytochemicals present in Chamomilla recutita have been shown to induce apoptosis in various cancer cell lines.
The flavonoid apigenin is a prominent compound in chamomile that has demonstrated significant pro-apoptotic effects. Research has shown that apigenin can induce apoptosis in human breast cancer cells, human melanoma cells, and human cervical carcinoma cells. mdpi.comspandidos-publications.com The mechanisms underlying apigenin-induced apoptosis are multifaceted and involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govjst.go.jp
Key molecular events in apigenin-induced apoptosis include:
Mitochondrial Pathway Activation : Apigenin can disrupt the mitochondrial membrane potential and increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This leads to the release of cytochrome c from the mitochondria into the cytoplasm. famecancermuseum.com
Caspase Cascade Activation : The released cytochrome c triggers the activation of a cascade of enzymes known as caspases, including caspase-9 and the executioner caspase-3. nih.govjst.go.jp The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. spandidos-publications.comnih.gov
Inhibition of Survival Pathways : Apigenin has been found to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways, which are often overactive in cancer cells. mdpi.comnih.gov
Studies on ethanolic extracts of Matricaria recutita have also confirmed their ability to induce apoptosis in human hepatoma (HepG2) cells. nih.gov Furthermore, research on Roman chamomile (Chamaemelum nobile) has shown that its extracts can induce apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov
| Phytochemical/Extract | Cancer Cell Line | Key Mechanism of Action |
|---|---|---|
| Apigenin | Human Breast Cancer (MDA-MB-453) | Activation of intrinsic and extrinsic apoptotic pathways, caspase cascade activation. nih.govjst.go.jp |
| Apigenin | Human Melanoma (A375, C8161) | Activation of cleaved caspase-3 and PARP. spandidos-publications.com |
| Apigenin | Human Ovarian Cancer (SKOV3) | Increased Bax/Bcl-2 ratio, decreased mitochondrial transmembrane potential. mdpi.com |
| Ethanolic Extract | Human Hepatoma (HepG2) | Induction of apoptosis. nih.gov |
Cell-Cycle Arrest
In addition to inducing apoptosis, phytochemicals from Chamomilla recutita can inhibit cancer cell proliferation by causing cell-cycle arrest at specific checkpoints. This prevents the cells from dividing and propagating.
Apigenin has been extensively studied for its ability to halt the cell cycle, primarily at the G2/M phase. spandidos-publications.comnih.govresearchgate.net This phase is a critical checkpoint that ensures the cell is ready for mitosis. By arresting cells in the G2/M phase, apigenin prevents them from entering mitosis and dividing. nih.gov
The mechanisms by which apigenin induces G2/M arrest include:
Modulation of Cyclin-Dependent Kinases (CDKs) : Apigenin can reduce the levels of key proteins required for the G2/M transition, such as cyclin A, cyclin B, and their activating partner, cdc2 (also known as CDK1). famecancermuseum.comnih.gov
Regulation of Cell Cycle Checkpoint Proteins : It has been shown to decrease the levels of phosphorylated cdc25, a protein that activates cdc2. nih.govresearchgate.net
Induction of CDK Inhibitors : Apigenin can increase the expression of p21/WAF1, a protein that inhibits the activity of CDKs and plays a crucial role in cell cycle control. mdpi.com
Research has demonstrated apigenin's efficacy in inducing G2/M phase arrest in a variety of cancer cell lines, including human melanoma, pancreatic cancer, and renal cell carcinoma. spandidos-publications.comnih.govspandidos-publications.com
| Phytochemical | Cancer Cell Line | Phase of Cell-Cycle Arrest | Key Molecular Targets |
|---|---|---|---|
| Apigenin | Human Melanoma (A375, C8161) | G2/M | Not specified in detail in the provided search results. spandidos-publications.com |
| Apigenin | Pancreatic Cancer | G2/M | Reduced levels of cyclin A, cyclin B, phosphorylated cdc2, and cdc25. nih.govresearchgate.net |
| Apigenin | Renal Cell Carcinoma (Caki-1) | G2/M | Reduced expression of cyclin A, B1, D3, and E. spandidos-publications.com |
| Apigenin | Prostate Cancer | G2 | Reduced mRNA and protein levels of key G2-M transition regulators. mq.edu.au |
Cell Migration and Invasion Suppression
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Bioactive compounds in Chamomilla recutita have been found to inhibit these processes.
A hydroalcoholic extract of Matricaria chamomilla has been shown to suppress the migration and invasion of human breast cancer cell lines (MCF-7 and MDA-MB-468) in a time- and dose-dependent manner. nih.govnih.gov The study indicated that the extract decreases cellular migration, colonization, and invasion. nih.gov
Furthermore, specific compounds isolated from chamomile have demonstrated anti-migratory effects. For instance, apigenin has been effective in inhibiting the migration and invasion of human melanoma cells. spandidos-publications.com An aqueous root extract of chamomile was also found to inhibit SDF-1α-induced T cell migration. frontiersin.org
| Phytochemical/Extract | Cell Line | Observed Effect |
|---|---|---|
| Hydroalcoholic Extract | Human Breast Cancer (MCF-7, MDA-MB-468) | Suppressed cell migration and invasion. nih.govnih.gov |
| Apigenin | Human Melanoma (A375, C8161) | Inhibited cell migration and invasion. spandidos-publications.com |
| Aqueous Root Extract | Human T cells | Inhibited SDF-1α-induced migration. frontiersin.org |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis as it supplies tumors with nutrients and oxygen. Phytochemicals from Chamomilla recutita have been shown to possess anti-angiogenic properties.
An aqueous extract of Chamomilla recutita was found to inhibit vessel growth in a chicken chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis. researchgate.net The study identified caffeic acid as a major constituent of the aqueous extract and a potent anti-angiogenic compound. researchgate.netresearchgate.net
Similarly, a methanolic extract of Matricaria chamomilla flowers demonstrated anti-angiogenic activity in an in vivo CAM assay. globalresearchonline.net The major constituents identified in this extract were α-bisabolol, coumarin, and apigenin. globalresearchonline.net The anti-angiogenic effect is thought to be due to the presence of phenols and flavonoids that can block the production of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. globalresearchonline.net Research on ethanolic extracts of Matricaria recutita in human hepatoma (HepG2) cells also showed a significant, dose-dependent inhibition of angiogenesis markers, including VEGF. nih.gov
| Extract | Assay/Model | Key Phytochemicals Implicated | Mechanism of Action |
|---|---|---|---|
| Aqueous Extract | Chicken Chorioallantoic Membrane (CAM) Assay | Caffeic Acid | Inhibition of vessel growth. researchgate.netresearchgate.net |
| Methanolic Extract | Chicken Chorioallantoic Membrane (CAM) Assay | α-Bisabolol, Coumarin, Apigenin | Inhibition of new blood vessel formation. globalresearchonline.net |
| Ethanolic Extract | Human Hepatoma (HepG2) cells | Polyphenols and Flavonoids | Down-regulation of VEGF expression. nih.gov |
Interactions with Other Compounds and Drug Efficacy Modulation
The phytochemicals in Chamomilla recutita can interact with various medications, potentially modulating their efficacy. These interactions are an important area of academic research.
Chamomile contains coumarin compounds, which may enhance the effects of anticoagulant drugs like warfarin. nih.gov A case report described a significant increase in the international normalized ratio (INR), a measure of blood clotting, and subsequent internal hemorrhages in a patient taking warfarin who consumed chamomile tea and used a chamomile-based lotion. nih.gov This suggests a synergistic effect between the coumarin in chamomile and warfarin, increasing the risk of bleeding. nih.gov
Additionally, chamomile may increase the effects of sedatives, including alcohol, due to its mild sedative properties. merckmanuals.com It could also potentially interact with antiplatelet drugs, aspirin, and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. quora.comnih.gov There is also a theoretical possibility of interactions with tamoxifen, hormone replacement therapy, and estrogen-containing oral contraceptives. merckmanuals.com
Nanoformulation Development for Enhanced Bioactivity
To improve the stability, solubility, and bioavailability of the lipophilic bioactive compounds found in Chamomilla recutita, researchers are developing nanoformulations, such as nanoemulsions. These advanced delivery systems can enhance the therapeutic effects of the phytochemicals.
Nanoemulsions are emulsified systems with droplet sizes typically in the range of 20 to 500 nanometers. scielo.br Studies have focused on creating stable nanoemulsions containing the volatile oil of Matricaria recutita. One study successfully developed a nanoemulsion with an average droplet diameter of approximately 105 nm and an encapsulation efficiency of the volatile oil of around 83%. scielo.brscienceopen.com
Another research effort developed a nanoemulsion loaded with a C. recutita extract and stabilized with hyaluronic acid. mdpi.comresearchgate.net This formulation exhibited favorable characteristics for topical application, including a suitable pH, small droplet size, and good stability. mdpi.comresearchgate.netnih.gov Importantly, incorporating the chamomile extract into the nanoemulsion enhanced its antimicrobial effect, suggesting that nanoformulations can improve the bioactivity of the plant's constituents. mdpi.comnih.gov
| Nanoformulation Type | Key Components | Average Droplet Size | Key Findings |
|---|---|---|---|
| Nanoemulsion | Volatile oil of Matricaria recutita, Span® 80, Tween® 80, PEG-7 glyceryl cocoate, glycerin | ~105 nm | High encapsulation efficiency (~83%) of the volatile oil. scielo.brscienceopen.com |
| Nanoemulsion | C. recutita extract, Hyaluronic acid | Not explicitly stated, but met acceptable criteria. | Enhanced antimicrobial effect; suitable for topical application. mdpi.comresearchgate.netnih.govnih.gov |
Cultivation and Environmental Factors Impacting Phytochemical Composition
The concentration and composition of bioactive phytochemicals in Chamomilla recutita are not static; they are significantly influenced by genetic factors, cultivation practices, and environmental conditions.
The yield of essential oil from chamomile flowers, which contains key terpenoids like (-)-α-bisabolol, bisabolol oxides A and B, and chamazulene, can vary depending on the plant's origin and the prevailing weather conditions during its growth. researchgate.netresearchgate.net Research has shown that a moderately warm and relatively wet year can lead to higher contents of essential oil and its α-bisabolol component. researchgate.net However, the genetic makeup of the chamomile cultivar is also a principal determinant of the essential oil's composition. researchgate.net
The chemical composition of the essential oil can also vary depending on the geographical origin of the plant. tandfonline.com For example, the main components of chamomile oil from different regions in Iran were found to differ significantly. tandfonline.com These variations underscore the importance of standardizing cultivation and harvesting practices to ensure a consistent phytochemical profile in chamomile extracts used in formulations.
Table of Mentioned Compounds
| Compound Name |
|---|
| (-)-α-bisabolol |
| Apigenin |
| Bax |
| Bcl-2 |
| Bisabolol oxide A |
| Bisabolol oxide B |
| Caffeic acid |
| Caspase-3 |
| Caspase-9 |
| Cdc2 (CDK1) |
| Cdc25 |
| Chamazulene |
| Coumarin |
| Cyclin A |
| Cyclin B |
| Cytochrome c |
| Ibuprofen |
| p21/WAF1 |
| Tamoxifen |
| Warfarin |
Chemocultivar Variation Studies
The chemical composition of the essential oil from Chamomilla recutita is a key determinant of its quality and therapeutic potential. Different cultivars, or chemotypes, of chamomile are classified based on the dominant bioactive compounds present in their essential oil. Research has identified several chemotypes based on varying concentrations of compounds such as α-bisabolol, bisabolol oxides A and B, and chamazulene.
For instance, one study compared two distinct cultivars of M. recutita. One cultivar was identified as chemotype D, characterized by equal amounts of bisabolol oxides A and B in its essential oil mdpi.com. In contrast, another cultivar was determined to be chemotype C, with α-bisabolol being the main constituent of its essential oil mdpi.com. These differences in the primary bioactive compounds highlight the inherent genetic variability within the species.
A study of semi-wild populations in Latvia and various Central European varieties found that all samples were of high quality, meeting European Pharmacopoeia standards for essential oil and apigenin-7-glucoside content researchgate.net. Notably, the Latvian samples were characterized by high levels of bisabolol oxide A researchgate.net. This research underscores that significant chemical diversity exists both within and between different chamomile populations researchgate.net.
Diploid and tetraploid cultivars of chamomile also exhibit quantitative differences in their secondary metabolite profiles, although the patterns of change in response to stress appear to be similar researchgate.netscispace.comnih.gov.
Chemocultivar-Dependent Variations in Dominant Phytochemicals of Chamomilla recutita
| Chemotype/Cultivar | Dominant Bioactive Compound(s) | Reference |
|---|---|---|
| Chemotype C | α-Bisabolol | mdpi.com |
| Chemotype D | Bisabolol oxide A and Bisabolol oxide B (in equal amounts) | mdpi.com |
| Latvian Semi-Wild Populations | High levels of Bisabolol oxide A | researchgate.net |
Environmental Stress Effects on Active Substance Production
Environmental stressors, both biotic and abiotic, can significantly alter the physiology and phytochemistry of Chamomilla recutita, leading to changes in the production of its bioactive compounds fao.org. These stress factors include drought, salinity, temperature, and exposure to heavy metals fao.org.
One study investigating the effects of abiotic stress induced by copper chloride (CuCl2) on young diploid and tetraploid chamomile plants revealed significant changes in the quantities of key secondary metabolites researchgate.netscispace.comnih.gov. The research found that the content of herniarin increased approximately threefold in stressed plants, which occurred concurrently with a decrease in its precursor, (Z)- and (E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid researchgate.netscispace.comnih.gov.
Furthermore, the concentration of umbelliferone, another stress-related metabolite, increased dramatically. In stressed tetraploid cultivars, the amount of umbelliferone was over 9 times higher than in control plants, while in diploid cultivars, it was an astonishing 20 times higher researchgate.netscispace.comnih.gov. Conversely, the concentration of (Z)- and (E)-ene-yne-dicycloether, a major polyacetylene in chamomile leaves, decreased by more than 40% under stress conditions researchgate.netscispace.com.
Drought is another significant environmental stressor that impacts chamomile's phytochemical profile. While some studies have shown that drought stress can reduce flower yield and the content of certain compounds like apigenin, it can also enhance the quality of the essential oil by increasing the production of other secondary metabolites tandfonline.comresearchgate.net. Research suggests that soil moisture stress can lead to a higher percentage of major compounds in the essential oil under acute drought conditions tandfonline.com. Similarly, salinity stress has been shown to alter the production of key bioactive compounds like flavonoids and terpenoids nih.gov.
Impact of Abiotic Stress (CuCl₂) on Phytochemical Content in Chamomilla recutita
| Phytochemical | Observed Change Under Stress | Ploidy Level Specifics | Reference |
|---|---|---|---|
| Herniarin | ~3-fold increase | Similar pattern in diploid and tetraploid | researchgate.netscispace.comnih.gov |
| Umbelliferone | Significant increase | >9-fold increase in tetraploid; >20-fold increase in diploid | researchgate.netscispace.comnih.gov |
| (Z)- and (E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid | Decrease | Precursor to Herniarin | researchgate.netscispace.comnih.gov |
| (Z)- and (E)-ene-yne-dicycloether | >40% decrease | Similar pattern in diploid and tetraploid | researchgate.netscispace.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
